molecular formula C9H15NO B3058492 1-Azaspiro[4.5]decan-4-one CAS No. 89732-50-3

1-Azaspiro[4.5]decan-4-one

Cat. No.: B3058492
CAS No.: 89732-50-3
M. Wt: 153.22 g/mol
InChI Key: RUZXCWLXDOUHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Azaspiro[4.5]decan-4-one is a synthetically valuable spirocyclic building block primarily employed in pharmaceutical research and development. Its unique rigid, three-dimensional structure makes it a privileged scaffold in medicinal chemistry for constructing novel biologically active compounds. Researchers utilize this ketone-functionalized azaspirodecane core as a key intermediate in the synthesis of potential therapeutic agents. The spirocyclic framework is of significant interest in drug discovery for its ability to improve physicochemical properties and explore novel chemical space. While specific biological data for this compound itself may be limited, closely related azaspiro[4.5]decane derivatives have demonstrated notable pharmacological activities in scientific literature, including investigated effects against human cancer cell lines such as HepG-2 (liver hepatocellular carcinoma), PC-3 (prostate adenocarcinoma), and HCT116 (colorectal carcinoma) . These compounds serve as crucial scaffolds for developing receptor antagonists and other therapeutic candidates . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZXCWLXDOUHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534569
Record name 1-Azaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89732-50-3
Record name 1-Azaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Azaspiro 4.5 Decan 4 One and Its Derivatives

Retrosynthetic Disconnections Applied to the 1-Azaspiro[4.5]decan-4-one Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For the this compound core, several key disconnections can be envisioned, primarily focusing on the formation of the spirocyclic junction and the pyrrolidinone ring.

A primary disconnection strategy involves breaking the C-N and C-C bonds of the pyrrolidinone ring. This leads to a cyclohexanone (B45756) derivative and a suitable nitrogen-containing three-carbon component. The forward reaction would then be an intramolecular cyclization, such as an N-alkylation followed by an intramolecular Mannich-type reaction or an amidocyclization.

Another logical disconnection is across the spirocyclic carbon-carbon bond, which would suggest a rearrangement reaction, such as a semipinacol rearrangement, as a key step in the forward synthesis. ubc.ca Additionally, a disconnection of the C4-C5 bond suggests a dearomatization-spirocyclization strategy, where a substituted aniline (B41778) derivative could be a key precursor. researchgate.netresearchgate.net

Finally, a disconnection of two bonds in the pyrrolidine (B122466) ring points towards a cycloaddition strategy, such as an aza-[3+2] cycloaddition, where a three-atom component (the aza-allyl dipole) and a two-atom component (an alkene) are brought together in a concerted or stepwise fashion to construct the five-membered ring. researchgate.netresearchgate.net

Established Approaches for Constructing Azaspiro[4.5]decane Frameworks

A variety of synthetic methods have been developed for the construction of the azaspiro[4.5]decane skeleton, ranging from classical cyclization reactions to modern catalytic strategies.

Intramolecular cyclization is a cornerstone in the synthesis of azaspiro[4.5]decanes. One such method is the iodoaminocyclization of 4-allyl-4-(alkylamino)cyclohexanone derivatives, which yields the corresponding 1-azaspiro[4.5]decanes through a 5-endo iodine-promoted ring closure. researchgate.net Another powerful approach is the catalytic dearomative spirocyclization of ynamides. For instance, an intramolecular catalytic dearomatization of phenols using a gold catalyst can efficiently produce 2-azaspiro[4.5]decan-3-ones. nih.gov This reaction is notable for not requiring hazardous diazo compounds as carbene sources and can proceed under mild conditions. nih.gov

Reductive cyclization has also been employed. For example, the synthesis of 8,8-difluoro-2-azaspiro[4.5]decan-1-one has been achieved via a multistep process that includes a Raney nickel-mediated reductive amination to form the spirocyclic core. While this example illustrates the formation of a related 2-azaspiro system, the principles can be adapted for the synthesis of this compound.

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical route to complex molecules. nih.gov The synthesis of spiro heterocycles has greatly benefited from the development of novel MCRs. rsc.orgbohrium.comrsc.orgresearchgate.net For instance, a one-pot, three-component condensation involving a ketone, an aromatic amine, and mercaptoacetic acid is a well-established method for constructing thia-azaspiro[4.5]decane frameworks, which are close structural analogs of the target compound. mdpi.com Microwave-assisted MCRs have also emerged as a powerful tool, often leading to accelerated reaction rates and improved yields in the synthesis of spiro heterocyclic compounds. rsc.orgbohrium.com

The sequencing of MCRs with subsequent cyclization reactions provides a powerful strategy for the rapid generation of diverse heterocyclic scaffolds. nih.gov This approach allows for the introduction of various functional groups in the MCR step, which can then be selectively manipulated in subsequent cyclization steps to yield a wide array of spirocyclic products. nih.gov

Table 1: Examples of Multicomponent Reactions in Spiro-Heterocycle Synthesis

Reactant 1Reactant 2Reactant 3Product TypeReference
Ninhydrin1,2-DiaminobenzeneNitrogen HeterocycleSpiro-nitrogen heterocycle researchgate.net
KetoneAromatic AmineMercaptoacetic AcidThia-azaspiro[4.5]decan-3-one mdpi.com
Isatinα-Amino Acid(E)-2-Aryl-1-nitroetheneSpirooxindole bohrium.com

A particularly well-documented approach for the synthesis of analogues of this compound is the one-pot, three-component cyclocondensation to form N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides. tandfonline.comresearchgate.netnih.govdergipark.org.trdntb.gov.uanih.gov These spirothiazolidinone derivatives are of significant interest due to their potential biological activities. nih.govdergipark.org.trnih.gov

The general synthetic route involves the condensation of a carbohydrazide, a cyclic ketone (such as a substituted cyclohexanone), and a sulfanyl (B85325) acid (like 2-sulfanylpropionic acid). tandfonline.comresearchgate.net This reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.netnih.gov A wide variety of substituents can be introduced on all three components, allowing for the creation of diverse libraries of spirothiazolidinone analogues. tandfonline.comdergipark.org.trnih.gov

Table 2: Synthesis of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide Derivatives

CarbohydrazideKetoneSulfanyl AcidProductReference
2-HydroxybenzohydrazideSubstituted Cyclohexanone2-Sulfanylpropionic AcidN-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-2-hydroxycarboxamide tandfonline.com
Adamantane-1-carbohydrazide2,8-DimethylcyclohexanoneMercaptoacetic AcidN-(2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)adamantane-1-carboxamide nih.gov
NicotinohydrazideSubstituted CyclohexanoneMercaptoacetic AcidN-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)pyridine-3-carboxamide nih.gov

A modern and elegant strategy for the synthesis of 1-azaspiro[4.5]decanes involves the transformation of anilines via a sequence of oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition with vinylcyclopropanes. researchgate.netresearchgate.net This method provides a direct route to the 1-azaspiro[4.5]decane scaffold with broad substrate compatibility. researchgate.netresearchgate.net An asymmetric version of this cycloaddition has also been explored, opening the door to the enantioselective synthesis of these spirocycles. researchgate.net

The palladium-catalyzed [3+2] cycloaddition of vinylethylene carbonates with α,β-unsaturated pyrazolones is another example of this powerful strategy, leading to the formation of highly functionalized spiro-heterocyclic skeletons with excellent stereoselectivity. rsc.org Although this example does not directly yield a this compound, the underlying principle of palladium-catalyzed cycloaddition is highly relevant. rsc.orgmdpi.com

Ring-closing metathesis (RCM) has become a powerful and versatile tool in organic synthesis for the construction of cyclic and heterocyclic systems. thieme-connect.comthieme-connect.com This reaction has been successfully applied to the synthesis of azaspirocycles, including those with the azaspiro[4.5]decane core. thieme-connect.comthieme-connect.comacs.orgnih.gov

The general approach involves the synthesis of a diene precursor containing the nitrogen atom and the pre-formed six-membered ring. The subsequent RCM reaction, typically catalyzed by a ruthenium-based catalyst such as Grubbs' catalyst, forms the five-membered pyrrolidine or pyrrolidinone ring to complete the spirocyclic system. thieme-connect.comthieme-connect.com This method has been used to synthesize a range of highly functionalized chiral azaspirocycles, demonstrating its utility in constructing complex molecular architectures. thieme-connect.comthieme-connect.com The efficiency of the RCM step can often be improved by using second-generation Grubbs catalysts. thieme-connect.com

Targeted Synthesis of this compound and its Functionalized Variants

The targeted synthesis of this compound and its derivatives involves several strategic approaches that allow for the specific placement of functional groups and control of stereochemistry. These methods are crucial for accessing compounds with desired biological activities.

Reduction of Imines to Yield Azaspiro[4.5]decanes

The reduction of imines is a key transformation in the synthesis of azaspiro[4.5]decane scaffolds. Chiral N-tert-butanesulfinyl imines, for instance, serve as versatile intermediates in the asymmetric synthesis of nitrogen-containing heterocycles. The diastereoselectivity of the reduction of these sulfinyl imines can be controlled by the choice of reducing agent. For example, the use of sodium borohydride (B1222165) (NaBH₄) or L-selectride can lead to different stereoisomers, a phenomenon rationalized by the Davis-Ellman transition state models. nih.gov This control over stereochemistry is critical for the synthesis of biologically active molecules.

Furthermore, the diastereoselective reduction of an imine moiety can introduce a fourth stereocenter, leading to the formation of important 1,2-amino alcohol functionalities. researchgate.net This approach highlights the utility of imine reduction in creating complex and stereochemically rich spirocyclic systems.

Incorporation of the 4-Keto Functionality within Spirocyclization Pathways

The introduction of a keto group at the 4-position of the 1-azaspiro[4.5]decane ring system is a common feature in many synthetic targets. One-pot, three-component reactions are an efficient means to construct related thia-azaspiro[4.5]decan-3-one derivatives. mdpi.com These reactions often involve the condensation of a cyclic ketone, an amine, and a molecule containing a thiol and a carboxylic acid, such as mercaptoacetic acid. mdpi.com While this directly yields a thio-analog, the principles can be adapted for the synthesis of the corresponding this compound.

Another strategy involves the cyclization of precursors that already contain the necessary functionalities. For example, the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane (B107303) can be used to synthesize 8-oxa-2-azaspiro[4.5]decan-4-one. This method relies on alkylation and subsequent heterocyclization to form the spirocyclic ketone. Similarly, the synthesis of 8,8-difluoro-2-azaspiro[4.5]decan-1-one has been achieved through a multi-step process starting from 3-hydroxyprolinol, which involves oxidation and reductive amination to form the spirocyclic core.

The intramolecular Mannich reaction represents another powerful tool. An organocatalyzed intramolecular Mannich reaction of an aldehyde with a precursor derived from a ketone and tert-butanesulfinamide can lead to the formation of piperidin-4-ones, which are key intermediates for this compound derivatives. beilstein-journals.org

The following table summarizes selected synthetic approaches for incorporating the 4-keto functionality:

Starting MaterialsKey Reaction TypeProduct TypeReference
Cyclic ketone, amine, mercaptoacetic acidOne-pot three-component condensation1-Thia-4-azaspiro[4.5]decan-3-one mdpi.com
Tetrahydropyran-4-carbonitrile, 1-bromo-2-fluoroethaneAlkylation, heterocyclization8-Oxa-2-azaspiro[4.5]decan-4-one
3-HydroxyprolinolOxidation, reductive amination8,8-Difluoro-2-azaspiro[4.5]decan-1-one
Aldehyde, ketone, tert-butanesulfinamideIntramolecular Mannich reactionPiperidin-4-one intermediate beilstein-journals.org

Chiral Synthesis and Asymmetric Approaches to this compound Derivatives

The development of chiral and asymmetric syntheses is paramount for accessing enantiomerically pure this compound derivatives, which is often crucial for their biological activity. lookchem.com One notable approach involves the use of chiral auxiliaries. For instance, N-tert-butanesulfinyl imines have been instrumental in the stereoselective synthesis of various nitrogen-containing heterocycles. nih.gov The inherent chirality of the sulfinyl group directs the stereochemical outcome of subsequent reactions.

Biocatalysis offers a powerful and green alternative for asymmetric synthesis. The use of transaminases has been successfully applied to the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine, achieving high yield and enantiomeric excess. sci-hub.seacs.org This enzymatic approach avoids the need for energetic azide (B81097) intermediates and inefficient chiral salt resolutions that were part of the initial racemic synthesis. sci-hub.se

Asymmetric catalytic reactions have also been explored. For example, a palladium-catalyzed asymmetric aza-[3+2] cycloaddition of vinylcyclopropanes with anilines has been preliminarily investigated for the synthesis of 1-azaspiro[4.5]decanes. researchgate.net Additionally, BINOL-derived chiral bifunctional sulfide (B99878) catalysts have been employed in the asymmetric bromolactonization of α-allyl carboxylic acids to produce α-spiro-γ-lactones with good enantioselectivity. nii.ac.jp

The following table provides an overview of selected asymmetric approaches:

MethodKey FeatureProduct TypeReference
Chiral AuxiliaryUse of N-tert-butanesulfinyl iminesEnantiomerically enriched azaspiro compounds nih.gov
BiocatalysisTransaminase-mediated kinetic resolutionChiral 1-oxa-8-azaspiro[4.5]decan-3-amine sci-hub.seacs.org
Asymmetric CatalysisPalladium-catalyzed aza-[3+2] cycloaddition1-Azaspiro[4.5]decanes researchgate.net
Asymmetric CatalysisChiral sulfide-catalyzed bromolactonizationα-Spiro-γ-lactones nii.ac.jp

Advanced Synthetic Techniques and Methodologies

To improve the efficiency and control of the synthesis of this compound and its derivatives, advanced techniques such as microwave-assisted synthesis and sophisticated catalytic routes are increasingly being employed.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and simplifying work-up procedures. nih.gov This technique has been successfully applied to the synthesis of various this compound derivatives.

For instance, a microwave-assisted, three-component, one-pot cyclocondensation method was developed for the synthesis of novel N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide compounds. nih.govnih.gov This approach significantly reduces reaction times compared to conventional heating methods. nih.gov Similarly, the Knoevenagel condensation of 1-thia-4-azaspiro[4.5]decan-3-one with aromatic aldehydes has been efficiently carried out using microwave irradiation to produce 2-(arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones. researchgate.net

Research has also demonstrated the use of microwave assistance in the synthesis of other related spirocyclic systems, such as 8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine, highlighting the broad applicability of this technology.

The benefits of microwave-assisted synthesis are summarized in the table below:

Reaction TypeCompound ClassAdvantages of Microwave SynthesisReference
Three-component cyclocondensationN-(1-Thia-4-azaspiro[4.5]decan-4-yl)carboxamidesReduced reaction time, one-pot procedure nih.govnih.gov
Knoevenagel condensation2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-onesEfficient synthesis researchgate.net
Multicomponent reaction8-Methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amineReduced reaction time

Catalytic Routes for Regio- and Stereocontrol in Azaspiro[4.5]decan-4-one Synthesis

Catalytic methods are at the forefront of modern organic synthesis, offering unparalleled control over the regio- and stereochemical outcomes of reactions. In the context of this compound synthesis, various catalytic systems have been developed to address these challenges.

Palladium catalysis has proven to be particularly versatile. For example, the palladium-catalyzed intramolecular cyclization of vinyl bromides with ketone enolates has been used to construct the tricyclic skeleton of FR901483, which features a 1-azaspiro[4.5]dec-6-en-8-one core. semanticscholar.org However, the regioselectivity of such aldol (B89426) processes can be sensitive to the substitution pattern and reaction conditions. semanticscholar.org Another palladium-catalyzed reaction is the aza-[3+2] cycloaddition of vinylcyclopropanes with anilines, which offers a route to 1-azaspiro[4.5]decanes. researchgate.net

Copper catalysis has also been employed, for instance, in the difluoroalkylation of N-benzylacrylamides to synthesize difluoroalkylated 2-azaspiro[4.5]decanes. This reaction proceeds through a tandem radical addition and dearomatizing cyclization.

Biocatalysis, as mentioned earlier, provides excellent stereocontrol. The use of transaminases for the synthesis of a chiral 1-oxa-8-azaspiro[4.5]decan-3-amine is a prime example of achieving high enantioselectivity through a catalytic process. sci-hub.seacs.org

The following table highlights some of the catalytic routes employed in the synthesis of azaspiro[4.5]decane derivatives:

Catalyst SystemReaction TypeKey OutcomeReference
PalladiumIntramolecular cyclizationConstruction of tricyclic systems semanticscholar.org
PalladiumAza-[3+2] cycloadditionSynthesis of 1-azaspiro[4.5]decanes researchgate.net
CopperRadical addition/dearomatizing cyclizationSynthesis of difluoroalkylated 2-azaspiro[4.5]decanes
Transaminase (Biocatalyst)Kinetic resolutionChiral amine synthesis sci-hub.seacs.org

Chemical Reactivity and Derivatization Strategies of 1 Azaspiro 4.5 Decan 4 One

Reactivity Profile of the 4-Keto Moiety

The carbonyl group at the C-4 position is a key functional handle for introducing molecular diversity to the 1-Azaspiro[4.5]decan-4-one core. Its reactivity is governed by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by a variety of nucleophiles.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the carbonyl group of this compound is a fundamental reaction class for the derivatization of this scaffold. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. This process can be catalyzed by either acid or base. libretexts.orgyoutube.comyoutube.comyoutube.com

Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. In contrast, acid catalysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles. libretexts.orgyoutube.comyoutube.com

Common nucleophilic addition reactions applicable to this compound include:

Reduction: The use of hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, 1-Azaspiro[4.5]decan-4-ol.

Grignard and Organolithium Reactions: The addition of organometallic reagents, like Grignard reagents (R-MgX) or organolithium reagents (R-Li), results in the formation of tertiary alcohols by creating a new carbon-carbon bond at the C-4 position.

Cyanohydrin Formation: The addition of a cyanide ion (from a source like HCN or NaCN) to the carbonyl group yields a cyanohydrin, which is a versatile intermediate for further transformations into alpha-hydroxy acids or alpha-amino alcohols. libretexts.org

Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene, allowing for the introduction of a double bond at the C-4 position.

Table 1: Examples of Nucleophilic Addition Reactions on this compound

Reagent Product Reaction Type
Sodium borohydride (NaBH₄) 1-Azaspiro[4.5]decan-4-ol Reduction
Methylmagnesium bromide (CH₃MgBr) 4-Methyl-1-azaspiro[4.5]decan-4-ol Grignard Reaction
Sodium cyanide (NaCN) 4-Cyano-1-azaspiro[4.5]decan-4-ol Cyanohydrin Formation
Triphenylphosphine methylide ((C₆H₅)₃P=CH₂) 4-Methylene-1-azaspiro[4.5]decane Wittig Reaction

Alpha-Carbon Functionalization and Enolate Chemistry

The presence of protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) allows for deprotonation to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, enabling the functionalization of the α-position.

The formation of the enolate can be achieved using a suitable base, such as lithium diisopropylamide (LDA). The resulting enolate can then undergo several important reactions:

Alkylation: Reaction with an alkyl halide (R-X) introduces an alkyl group at the α-carbon.

Aldol (B89426) Addition: The enolate can add to the carbonyl group of another aldehyde or ketone, forming a β-hydroxy ketone (an aldol adduct).

Claisen Condensation: Reaction with an ester results in the formation of a β-keto ester.

Condensation Reactions with Carbonyl Compounds

Condensation reactions involving the 4-keto moiety provide a pathway to more complex molecular architectures. These reactions typically involve the initial formation of an enolate, which then acts as a nucleophile.

A notable example is the three-component condensation of phenols, aldehydes, and nitriles to synthesize substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones. researchgate.net While this example does not start with this compound, it demonstrates the utility of condensation reactions in building the azaspirodecane framework. The principles of such condensation reactions can be applied to derivatize the 4-keto group of this compound. For instance, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by a Michael addition and cyclization, could lead to the formation of fused heterocyclic systems.

Transformations at the Nitrogen Atom

The secondary amine in the this compound scaffold is a nucleophilic center that readily participates in various chemical transformations, allowing for the introduction of a wide range of substituents.

Alkylation and Acylation Reactions of the Azaspiro Nitrogen

The nitrogen atom can be readily alkylated or acylated to introduce diverse functional groups.

N-Alkylation: This is typically achieved by reacting the azaspirodecane with an alkyl halide (R-X) in the presence of a base to neutralize the resulting hydrohalic acid. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another common method for N-alkylation. The synthesis of various N-alkyl-1-aza-3-dibenzylamino-spiro[4.5]-7-decen-2-ones highlights the feasibility of N-alkylation on this ring system. clockss.org

N-Acylation: The nitrogen can be acylated using acyl chlorides (R-COCl) or acid anhydrides ((RCO)₂O) to form the corresponding N-acyl derivatives (amides). These reactions are typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the acid byproduct.

Formation of Amide and Other Nitrogen-Containing Derivatives

The formation of amides is a particularly important derivatization strategy. For instance, a series of 1-thia-4-azaspiro[4.5]decan-3-ones bearing an amide group at the C-4 position have been synthesized and evaluated for their biological activity. nih.gov This demonstrates that the nitrogen atom of the azaspirodecane ring can be readily converted into an amide functionality.

Other nitrogen-containing derivatives can also be prepared:

N-Sulfonylation: Reaction with a sulfonyl chloride (R-SO₂Cl) in the presence of a base yields a sulfonamide.

Urea and Thiourea Formation: Reaction with isocyanates (R-N=C=O) or isothiocyanates (R-N=C=S) leads to the formation of N-substituted ureas and thioureas, respectively.

Table 2: Examples of Transformations at the Nitrogen Atom of this compound

Reagent Product Type
Methyl iodide (CH₃I) N-Methyl-1-azaspiro[4.5]decan-4-one
Acetyl chloride (CH₃COCl) N-Acetyl-1-azaspiro[4.5]decan-4-one
Benzenesulfonyl chloride (C₆H₅SO₂Cl) N-Benzenesulfonyl-1-azaspiro[4.5]decan-4-one
Phenyl isocyanate (C₆H₅NCO) N-Phenylurea derivative

Modifications and Substituent Effects on the Azaspiro[4.5]decane Ring System

The 1-azaspiro[4.5]decane framework is a key structural motif found in various biologically active alkaloids, including immunosuppressants and muscarinic acetylcholine (B1216132) receptor ligands clockss.org. The chemical versatility of the this compound variant allows for extensive modification, which can profoundly impact its physicochemical properties and biological activity.

Oxidation and Reduction Processes within the Spiro Framework

The carbonyl group at the C-4 position and the nitrogen atom at the N-1 position are primary sites for oxidative and reductive transformations within the this compound framework. These reactions are fundamental for converting the ketone into other functional groups, thereby expanding the molecular diversity of the scaffold.

Reduction Reactions: The ketone at the C-4 position can be readily reduced to a secondary alcohol, yielding 1-Azaspiro[4.5]decan-4-ol. Standard reducing agents are effective for this transformation. For instance, in a closely related 1-azaspiro[4.5]decan-6-one system, the spiro ketone was easily reduced to the corresponding spiro amino alcohol using lithium aluminum hydride (LiAlH₄). This suggests a similar reactivity for the 4-one isomer, providing a straightforward route to alcohol derivatives that can be used for further functionalization.

Oxidation Reactions: A key oxidative transformation for cyclic ketones like this compound is the Baeyer-Villiger oxidation wikipedia.orgorganic-chemistry.orgnih.gov. This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group wikipedia.org. Using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), this compound can be converted into the corresponding 1-aza-5-oxaspiro[5.5]undecan-4-one, a seven-membered lactone fused within the spiro system. The regioselectivity of the Baeyer-Villiger reaction is predictable, with the more substituted carbon atom typically migrating organic-chemistry.org. This reaction provides a valuable strategy for ring expansion and the introduction of an ester functional group, significantly altering the scaffold's structure and properties.

Table 1: Key Oxidation and Reduction Reactions of the this compound Framework
Reaction TypeReagent ExampleProduct Functional GroupSignificance
ReductionLithium Aluminum Hydride (LiAlH₄)Secondary Alcohol (at C-4)Introduces a hydroxyl group for further derivatization.
Oxidation (Baeyer-Villiger)m-CPBALactone (ring expansion)Creates a lactone ring, altering the core scaffold. wikipedia.orgorganic-chemistry.orgnih.gov

Influence of Substituents on Chemical Reactivity and Stability

Substituents on both the nitrogen-containing pyrrolidine (B122466) ring and the carbocyclic cyclohexanone (B45756) ring play a critical role in modulating the chemical reactivity and stability of the this compound system.

Ring Substituents: Modifications on the carbocyclic ring can significantly impact the biological activity and selectivity of the resulting compounds. Studies on related oxa-azaspiro[4.5]decane systems have shown that the introduction of small alkyl groups (e.g., a 2-ethyl analogue) or the conversion of the ketone to other functionalities (e.g., a 3-methylene or 3-oxime analogue) can lead to preferential affinity for specific biological targets, such as M1 muscarinic receptors nih.gov. Similarly, in a 1-thia-4-azaspiro[4.5]decan-3-one series, substitutions at the C-2 and C-8 positions were found to be critical for antiviral activity nih.gov. These findings underscore the principle that even minor structural changes to the spiro framework can have profound effects on the molecule's interaction with biological systems.

Table 2: Examples of Substituent Effects in Azaspiro[4.5]decane Analogs
ScaffoldPosition of SubstitutionSubstituent TypeObserved InfluenceReference
1-Thia-4-azaspiro[4.5]decan-3-oneC-2, C-8Alkyl, AmideModulation of antiviral activity. nih.gov
1-Oxa-8-azaspiro[4.5]decaneC-2, C-3Ethyl, Methylene, OximeAltered receptor affinity and selectivity. nih.gov
1-Azaspiro[4.5]decen-2-oneN-1Various Alkyl GroupsDirects synthesis towards specific alkaloid targets. clockss.org

Design and Synthesis of Chemical Libraries Based on the this compound Scaffold

The 1-azaspiro[4.5]decane core is recognized as a privileged scaffold in drug discovery due to its rigid, three-dimensional structure that can effectively orient substituents for optimal interaction with biological targets researchgate.net. However, the stereocontrolled construction of the nitrogen-containing quaternary spirocenter presents a synthetic challenge, making these structures underrepresented in typical chemical libraries researchgate.net. Consequently, the development of efficient synthetic strategies to generate libraries of this compound derivatives is an area of significant interest.

The design of such libraries often involves a two-pronged approach: the efficient construction of the core spirocyclic ketone, followed by diversification through reactions at various functional handles. A variety of modern synthetic methods have been developed for the construction of the 1-azaspiro[4.5]decane scaffold, including:

N-Acyliminium Spirocyclization: This method involves the cyclization of an N-acyliminium ion with a tethered nucleophile to form the spirocyclic system with high diastereoselectivity clockss.org.

Palladium-Catalyzed aza-[3+2] Cycloaddition: A method to transform anilines into 1-azaspiro[4.5]decanes has been reported, involving an initial oxidative dearomatization followed by a Pd-catalyzed cycloaddition with vinylcyclopropanes researchgate.net.

Multicomponent Reactions (MCRs): Reactions like the Ugi four-component condensation are particularly powerful for library synthesis. An efficient one-pot process has been developed to construct azaspiro[4.5]trienone libraries by combining an Ugi reaction with an iodine-mediated cyclization nih.gov. This approach allows for the rapid assembly of complex molecules from simple starting materials in a single step.

Solid-Phase Synthesis: For creating large, diverse libraries, solid-phase synthesis is a preferred method. By anchoring the initial building blocks to a solid support, reagents and byproducts can be easily washed away, simplifying purification. This technique has been successfully applied to the synthesis of related triazaspiro[4.5]decan-2-one derivatives and is a viable strategy for producing libraries of this compound analogs nih.gov.

Once the core scaffold is synthesized, derivatives bearing functional groups such as vinyl iodides can be further modified using cross-coupling reactions like the Suzuki coupling to introduce additional diversity nih.gov. This combination of efficient scaffold synthesis and subsequent diversification reactions provides a robust platform for the generation of novel chemical libraries based on the this compound framework for drug discovery research.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of 1-Azaspiro[4.5]decan-4-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The protons on the pyrrolidine (B122466) ring and the cyclohexane (B81311) ring exhibit distinct chemical shifts. Protons adjacent to the nitrogen atom and the carbonyl group are significantly deshielded, causing their signals to appear further downfield.

N-H Proton: A broad singlet is typically observed for the amine proton, with a chemical shift that can vary depending on the solvent and concentration.

Protons α to Carbonyl (C-3): These protons are expected to appear as a singlet or a multiplet in the downfield region due to the electron-withdrawing effect of the carbonyl group.

Protons α to Nitrogen (C-2): These protons will also be shifted downfield.

Cyclohexane Ring Protons: The ten protons on the cyclohexane ring will appear as a complex series of multiplets in the upfield region, typical for aliphatic cyclic systems.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound.

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
N-HVariable (broad singlet)br s
H-2 (CH₂)~2.8 - 3.2t
H-3 (CH₂)~2.4 - 2.7t
H-6 to H-10 (Cyclohexane)~1.2 - 1.8m

The proton-decoupled ¹³C NMR spectrum of this compound displays a distinct signal for each unique carbon atom in the molecule. libretexts.org The chemical shifts provide direct evidence for the carbon skeleton and the presence of key functional groups. wisc.edu The carbonyl carbon is the most deshielded and appears significantly downfield. libretexts.org

Carbonyl Carbon (C-4): The signal for the ketone carbonyl carbon is characteristically found in the far downfield region, typically above 200 ppm.

Spiro Carbon (C-5): The quaternary spiro carbon, being attached to four other carbon atoms, shows a distinct chemical shift.

Carbons α to Nitrogen (C-2): These carbons are deshielded by the adjacent nitrogen atom.

Carbons of Cyclohexane Ring (C-6 to C-10): These aliphatic carbons resonate in the upfield region of the spectrum.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound.

Carbon PositionPredicted Chemical Shift (δ, ppm)
C-4 (C=O)> 200
C-5 (Spiro)~60 - 70
C-2~45 - 55
C-3~35 - 45
C-6 to C-10 (Cyclohexane)~20 - 40

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. ceon.rs

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It helps to trace the connectivity within the pyrrolidine and cyclohexane rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., C=O, N-H stretching)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. uobasrah.edu.iq The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds.

C=O Stretching: A strong, sharp absorption band characteristic of a ketone carbonyl group is expected in the region of 1700-1725 cm⁻¹. This is one of the most prominent peaks in the spectrum.

N-H Stretching: A moderate absorption band corresponding to the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. This peak is often broader than the C=O stretch.

C-H Stretching: Absorption bands for sp³ C-H stretching in the cyclohexane and pyrrolidine rings are observed just below 3000 cm⁻¹.

N-H Bending: The N-H bending vibration typically appears in the 1590-1650 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Frequencies for this compound.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C=O (Ketone)Stretching1700 - 1725Strong, Sharp
N-H (Amine)Stretching3300 - 3500Moderate, Broad
C-H (Aliphatic)Stretching2850 - 2960Strong
N-H (Amine)Bending1590 - 1650Moderate

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₅NO), the molecular weight is 153.22 g/mol . High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural clues. Common fragmentation pathways for this molecule would include:

Alpha-Cleavage: The cleavage of bonds adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the formation of stable iminium ions.

McLafferty Rearrangement: If sterically possible, this rearrangement involving the carbonyl group could occur.

Loss of Small Molecules: Fragmentation may involve the loss of small, stable molecules like CO or ethene from the rings.

The mass spectrum of the related compound 2-Azaspiro[4.5]decan-3-one shows a prominent molecular ion peak [M+H]⁺ at m/z 154.1225. nih.govmassbank.eu

X-ray Crystallography for Precise Solid-State Structural Determination and Conformational Insights

Ring Conformation: In similar structures, the six-membered cyclohexane ring typically adopts a stable chair conformation. researchgate.net The five-membered pyrrolidine ring is often found in an envelope conformation, with the spiro carbon acting as the "flap". researchgate.net

Bond Lengths and Angles: This technique would provide precise measurements of all bond lengths and angles, confirming the geometry around the spiro center and the planarity of the carbonyl group.

Intermolecular Interactions: In the solid state, hydrogen bonding involving the N-H group and the carbonyl oxygen would be a dominant intermolecular force, influencing the crystal packing.

This method offers an unambiguous, three-dimensional picture of the molecule's structure in the solid state. mdpi.com

Chromatographic Techniques for Purification and Purity Assessment

The purification and assessment of purity of this compound and its derivatives are critical steps in their synthesis and characterization. Various chromatographic techniques are employed to isolate the target compound from reaction mixtures and to determine its purity. These methods leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) serves as a rapid and convenient analytical method for monitoring the progress of reactions that synthesize this compound and for preliminary purity checks. libretexts.orgnih.gov In the synthesis of related aza-spiro compounds, analytical TLC is commonly performed on precoated plates of silica (B1680970) gel 60 F-254. clockss.org The separation is based on the polarity of the compounds, where less polar compounds travel further up the plate with the mobile phase. nih.gov

Visualization of the separated spots on the TLC plate can be achieved through various methods. Under ultraviolet (UV) light, compounds with a chromophore will appear as dark spots. clockss.org For compounds that are not UV-active, staining with a solution, such as 1% vanillin (B372448) in 0.1 M sulfuric acid in ethanol (B145695) followed by heating, can be used to visualize the spots. clockss.orgnih.gov The retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify and assess the purity of the compound under specific chromatographic conditions. libretexts.org

Column Chromatography

For the purification of this compound on a preparative scale, column chromatography is a widely utilized technique. ias.ac.in This method involves packing a column with a stationary phase, typically silica gel, and passing a solvent system (mobile phase) through it.

Flash Chromatography: A modification of column chromatography, known as flash chromatography, is frequently employed for a faster and more efficient purification process. nih.gov This technique uses pressure to force the solvent through the column, leading to a quicker separation. In the synthesis of analogous spiro-β-lactams, flash chromatography with silica gel as the stationary phase has proven effective. frontiersin.org The choice of the mobile phase is crucial for achieving good separation. A common solvent system for compounds of similar polarity is a mixture of hexane (B92381) and ethyl acetate (B1210297) in varying ratios. nih.gov

Liquid Chromatography on Alumina (B75360): In some instances, alumina may be used as the stationary phase instead of silica gel. For the separation of certain l-Azaspiro[4.5]decanes, liquid chromatography on alumina with a pentane-ether mixture as the eluent has been successfully applied. sci-hub.st

The following table summarizes typical conditions for the column chromatographic purification of aza-spiro compounds.

TechniqueStationary PhaseMobile Phase (Eluent)Application
Flash ChromatographySilica GelHexane/Ethyl AcetatePurification of spiro-β-lactams nih.gov
Liquid ChromatographyAluminaPentane/EtherSeparation of l-Azaspiro[4.5]decanes sci-hub.st

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for the identification and purity assessment of volatile and thermally stable compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer, which provides information about their molecular weight and fragmentation pattern. For the structural assignment of l-Azaspiro[4.5]decanes, GC-MS analysis has been performed using a 5% SE-30 column. sci-hub.st

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a highly sensitive and selective method that can be used for the quantitative analysis and purity determination of this compound. nih.gov In the analysis of 2-Azaspiro[4.5]decan-3-one, a related impurity of Gabapentin, HPLC has been established as a key analytical method in pharmacopoeial analysis. nih.govnih.gov While specific HPLC methods for this compound are not extensively detailed in the available literature, methods developed for structurally similar compounds can be adapted. A typical HPLC system would consist of a stationary phase (e.g., a C18 reversed-phase column) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent). The detector, often a UV detector, measures the absorbance of the eluting compounds at a specific wavelength. nih.gov

The table below outlines a hypothetical HPLC method for the purity assessment of this compound, based on methods for similar compounds.

ParameterCondition
Instrument High-Performance Liquid Chromatograph
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at a specified wavelength
Injection Volume 10 µL
Column Temperature Ambient or controlled

Computational Chemistry and Molecular Modeling of 1 Azaspiro 4.5 Decan 4 One

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. Such calculations provide insights into molecular orbitals (HOMO, LUMO), electrostatic potential, and vibrational frequencies. While DFT calculations have been successfully applied to rationalize the stereochemical outcomes in the synthesis of more complex dibenzo-1-azaspiro[4.5]decanes nih.gov and to study other chemical systems mdpi.com, specific DFT data detailing the electronic properties, reactivity descriptors (like chemical potential, hardness, and electrophilicity), or predicted spectroscopic data (IR, Raman, NMR) for 1-Azaspiro[4.5]decan-4-one are not present in the surveyed literature.

Conformational Analysis and Energy Minimization Studies of the Spirocyclic Ring System

Conformational analysis is essential for understanding the three-dimensional shape and stability of molecules, particularly for complex ring systems like spirocycles. This analysis identifies low-energy conformers that are likely to be present under experimental conditions. Studies on related spirocycles, such as 1-thia-4-azaspiro[4.5]decan-3-one, have noted that the cyclohexane (B81311) and other rings adopt specific conformations, like the chair form. nih.gov For this compound, it is expected that the cyclohexane ring would predominantly adopt a chair conformation and the pyrrolidine (B122466) ring an envelope or twist form. researchgate.net However, specific energy minimization calculations and potential energy surface scans that would quantify the energy differences between various conformers of this compound are not documented in available research.

Molecular Docking Simulations to Investigate Ligand-Target Interactions with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target. Docking studies have been performed on various derivatives, such as 1-thia-4-azaspiro[4.5]decan-3-one, to explore their potential as antimicrobial agents by identifying interactions with enzyme active sites. bsb-muenchen.deresearchgate.net Similarly, other complex azaspiro[4.5]decane derivatives have been modeled to assess their binding to receptors like the 5-HT1A receptor. nih.govresearchgate.net Without specific molecular docking studies performed on this compound, it is not possible to detail its potential interactions with specific biological macromolecules or to generate data on its binding affinities and modes.

Molecular Dynamics (MD) Simulations for Exploring Conformational Flexibility and Dynamic Behavior in Solution

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This method is crucial for understanding the dynamic behavior of a molecule in a realistic environment, such as in solution. MD simulations have been used to confirm the stability of ligand-receptor complexes for derivatives like 1-thia-4-azaspiro[4.5]decan-3-one. bsb-muenchen.de These simulations can reveal how the spirocyclic system flexes and how its conformation adapts upon binding to a target. However, no specific MD simulation studies have been published for this compound that would describe its conformational flexibility, dynamic behavior in solution, or the stability of its potential complexes with biological targets.

In Silico Prediction of Chemical Properties and Reactivity Pathways

In silico methods are used to predict a wide range of physicochemical properties, such as solubility, lipophilicity (logP), and polar surface area, which are critical for drug development. Public databases provide some basic computed properties for the related parent structure, 1-azaspiro[4.5]decane, but not for the 4-one derivative. nih.gov While in silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted for more complex derivatives to assess their drug-likeness bsb-muenchen.de, a dedicated analysis of this compound's predicted properties and potential reactivity pathways is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. As there is no available literature detailing a series of this compound analogs with corresponding biological data, the development of a QSAR model for this specific scaffold is not feasible at this time.

Applications of 1 Azaspiro 4.5 Decan 4 One in Chemical Sciences

Role as a Versatile Synthetic Intermediate and Building Block in Organic Synthesis

The 1-azaspiro[4.5]decane core is a fundamental building block found in a variety of complex natural products, including the immunosuppressant FR901483 and the muscarinic acetylcholine (B1216132) receptor ligand TAN1251. clockss.org Synthetic strategies have been developed to construct the 1-azaspiro[4.5]decan-2-one core via methods like N-acyliminium spirocyclization, starting from simple chiral precursors like L-aspartic acid or L-asparagine. clockss.org This highlights the role of the azaspirocycle as a crucial intermediate for accessing complex molecular architectures.

The versatility of this scaffold is further demonstrated by its use in the synthesis of more elaborate structures. For instance, the related 1-thia-4-azaspiro[4.5]decan-3-one can be synthesized from cyclohexanone (B45756) and subsequently used as a scaffold to prepare a variety of Mannich bases, which are investigated for their biological activities. researchgate.net These applications underscore the importance of the 1-azaspiro[4.5]decane system as a foundational element for building diverse and functionally complex molecules in organic synthesis.

Scaffold Design and Optimization in Medicinal Chemistry Research

In medicinal chemistry, the rigid, well-defined three-dimensional arrangement of spirocycles is often advantageous for optimizing interactions with biological targets. researchgate.net The 1-azaspiro[4.5]decane scaffold serves as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery programs. mdpi.com

A primary strategy in medicinal chemistry involves modifying a core scaffold to explore new chemical space and biological activities. The 1-azaspiro[4.5]decan-4-one framework has been extensively used to develop a wide range of spiroheterocyclic analogues. A prominent example is the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. nih.govnih.gov These analogues are typically prepared through one-pot, three-component reactions involving a ketone (such as cyclohexanone), an aromatic amine, and mercaptoacetic acid. nih.gov

Beyond thia-azaspirocycles, other variations have been synthesized to probe different biological targets. These include:

1-Oxa-8-azaspiro[4.5]decanes , assessed as M1 muscarinic agonists. nih.gov

1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones , evaluated for their antitumor activity. nih.govresearchgate.net

2,8-Diazaspiro[4.5]decan-1-one derivatives , identified as potent RIPK1 kinase inhibitors. researchgate.net

1,3-Diazaspiro[4.5]decane-2,4-diones (spiro-hydantoins) , a class of heterocyclic scaffolds with broad pharmacological interest. mdpi.com

This diversity in scaffold design demonstrates the chemical tractability and versatility of the core spirocyclic system in generating libraries of compounds for biological screening.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For derivatives of the 1-azaspiro[4.5]decane scaffold, SAR investigations have provided key insights into the structural requirements for biological activity.

In a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives tested for anti-coronavirus activity, specific structural features were found to be critical. nih.gov The antiviral activity was highly dependent on the substituents at both the C-2 and C-8 positions of the azaspiro[4.5]decane ring. For instance, compounds with a methyl group at the C-2 position showed activity, whereas unmethylated analogues were inactive. nih.gov Furthermore, the bulkiness of the substituent at the C-8 position directly correlated with antiviral potency, with larger groups like tert-butyl and phenyl leading to enhanced activity. nih.gov

Similarly, in the development of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, systematic modifications revealed that analogues with specific substituents, such as a 2-ethyl or a 3-methylene group, displayed a preferential affinity for M1 over M2 receptors. nih.gov These studies are fundamental to rational drug design, allowing chemists to fine-tune molecular structures to achieve desired biological effects. mdpi.com

Compound SeriesTarget/ActivityKey SAR FindingsReference
1-Thia-4-azaspiro[4.5]decan-3-ones Anti-coronavirus (HCoV-229E)Activity requires a methyl substituent at C-2. nih.gov Increased bulkiness of the C-8 substituent (e.g., propyl, tert-butyl, phenyl) enhances potency. nih.gov nih.gov
1-Oxa-8-azaspiro[4.5]decanes M1 Muscarinic AgonistsSpecific analogues (e.g., 2-ethyl, 3-methylene) show preferential affinity for M1 over M2 receptors. nih.gov nih.gov
1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones Anticancer (A549, MDA-MB-231, HeLa cells)Various derivatives showed moderate to potent activity against human cancer cell lines. nih.gov nih.gov
2,8-Diazaspiro[4.5]decan-1-ones RIPK1 Kinase InhibitionStructural optimization led to potent inhibitors, with compound 41 showing an IC50 of 92 nM. researchgate.net researchgate.net

Derivatives based on the 1-azaspiro[4.5]decane scaffold have been shown to interact with a diverse array of biological targets, demonstrating the broad applicability of this structural motif in targeting various diseases.

Antiviral Targets : A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were identified as inhibitors of human coronavirus 229E replication. nih.govnih.gov Interestingly, while these compounds share a scaffold with known influenza virus fusion inhibitors that target the H3 hemagglutinin protein, the most potent anti-coronavirus compound and its analogues were found to be inactive against the influenza virus, suggesting a different mechanism of action or target interaction. nih.govnih.govresearchgate.net

Anticancer Targets (Kinases) : In the field of oncology, spiro-thiazolidinone derivatives have been designed as dual inhibitors of key signaling proteins. Specifically, novel 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated as antiproliferative agents targeting both the Epidermal Growth Factor Receptor (EGFR) and the BRAFV600E mutant protein, both of which are critical kinases in cancer progression. nih.govmdpi.com

Other Enzymes and Receptors : Research has also extended to other important biological targets. The thiazolidinone ring, a common feature in these spirocycles, is a known pharmacophore used in the design of inhibitors for enzymes like Dihydrofolate Reductase (DHFR). researchgate.net Additionally, related spirocyclic systems have been developed as high-affinity ligands for M1 muscarinic receptors and sigma-1 receptors, highlighting their potential in neuroscience and for treating central nervous system disorders. nih.govnih.gov

The successful application of the 1-azaspiro[4.5]decane scaffold in targeting various receptors and enzymes has illuminated several key design principles. The inherent rigidity and three-dimensionality of the spirocyclic core are considered advantageous, as they can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. nih.gov

Key design considerations include:

Vectorial Orientation : The spirocyclic framework provides a stable platform from which substituents can be projected in well-defined vectors to probe and engage specific pockets within a binding site.

Modularity : The synthesis of these compounds, often through multi-component reactions, allows for modular assembly. This means different fragments can be easily incorporated at various positions (e.g., on the nitrogen atom or the cyclohexane (B81311) ring) to systematically explore the chemical space around the core scaffold. researchgate.net

Privileged Scaffold : The ability of the core structure to interact with multiple, unrelated biological targets makes it a "privileged scaffold." mdpi.com This property is leveraged by medicinal chemists to create libraries of diverse compounds that can be screened against a wide range of diseases, from viral infections to cancer and neurological disorders.

Potential Contributions to Agrochemical Research (e.g., investigation of antimicrobial properties)

The biological activity of azaspiro-based compounds is not limited to human medicine; it also extends to potential applications in agrochemical research. The investigation of antimicrobial properties is a key area of this research. For example, the 1-thia-4-azaspiro[4.5]decan-3-one scaffold has been explored for its potential antimicrobial activity. nih.gov The development of novel agents with antibacterial or antifungal properties is crucial in agriculture to protect crops from pathogens. The chemical versatility of the spiro-thiazolidinone core, which allows for the introduction of various functional groups, makes it an attractive starting point for synthesizing new compounds to be screened for agrochemical utility. researchgate.net

Applications in Materials Science for the Development of Novel Functional Materials and Supramolecular Assemblies

While the primary research focus for this compound and its close analogs has historically been in medicinal chemistry, the unique structural characteristics of this spirocyclic scaffold present intriguing possibilities for its application in materials science. The inherent rigidity and three-dimensional architecture of the 1-azaspiro[4.5]decane framework make it a compelling building block for the rational design of novel functional materials and complex supramolecular assemblies. Although direct applications of this compound in this field are not yet widely reported, its potential is significant and warrants exploration.

The core strength of the 1-azaspiro[4.5]decane unit lies in its conformationally restricted nature, a direct result of the spiro fusion of a pyrrolidine (B122466) and a cyclohexane ring. This rigidity can be harnessed to impart specific and predictable geometries to larger molecular and macromolecular structures, a key principle in the design of advanced materials.

Potential as a Monomer for Novel Polymers:

The this compound molecule possesses reactive sites—namely the secondary amine and the ketone—that can be chemically modified to enable its use as a monomer in polymerization reactions. For instance, the amine group can be functionalized to participate in step-growth polymerizations, leading to the formation of polyamides or polyimides. The incorporation of the rigid spirocyclic core into the polymer backbone could lead to materials with enhanced thermal stability, higher glass transition temperatures, and improved mechanical properties compared to their more flexible, non-spirocyclic counterparts.

Table 1: Potential Polymer Classes Incorporating this compound

Polymer ClassPotential Functionalization of this compoundAnticipated Material Properties
PolyamidesConversion of the ketone to a carboxylic acid or amine functionality to create a diamine or diacid monomer.High thermal stability, enhanced mechanical strength, and dimensional stability.
PolyimidesIntroduction of aromatic diamine functionalities.Excellent thermal and chemical resistance, good mechanical properties, and low dielectric constant.
PolyethersReduction of the ketone to an alcohol, followed by etherification.Increased rigidity and potentially higher glass transition temperatures.

Role in Supramolecular Chemistry and Self-Assembly:

The nitrogen and oxygen atoms within the this compound structure are capable of participating in non-covalent interactions, such as hydrogen bonding. This characteristic is fundamental to the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. By attaching specific recognition units to the this compound core, it is possible to program the self-assembly of these building blocks into well-defined supramolecular architectures, such as gels, liquid crystals, or even porous organic frameworks.

For example, the introduction of long alkyl chains could lead to the formation of organogels, where the spirocyclic units form a rigid network that entraps a solvent. Similarly, the attachment of mesogenic (liquid-crystal-forming) groups could result in novel liquid crystalline materials with unique phase behaviors due to the non-planar geometry of the spiro core.

Precursor to Other Functional Materials:

A notable application of a related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, is in the synthesis of spirocyclotriphosphazenes. These are hybrid inorganic-organic materials that exhibit a range of interesting properties, including flame retardancy and high thermal stability. This demonstrates that the azaspiro[4.5]decane scaffold can serve as a valuable precursor for the synthesis of high-performance functional materials.

Table 2: Research Findings on Related Azaspiro Compounds in Materials Synthesis

CompoundApplicationResulting Material/AssemblySignificance
1,4-Dioxa-8-azaspiro[4.5]decaneSynthesis of spirocyclotriphosphazenes sigmaaldrich.comHybrid inorganic-organic polymersDemonstrates the utility of the azaspiro[4.5]decane core in creating functional polymers with applications in flame retardant materials.

Advanced Research Topics and Future Directions in 1 Azaspiro 4.5 Decan 4 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The demand for more efficient and environmentally friendly chemical manufacturing has spurred significant innovation in the synthesis of spirocyclic compounds. Future research is increasingly focused on "green chemistry" principles to produce 1-azaspiro[4.5]decan-4-one and its derivatives.

Key developments in this area include:

Catalysis Innovation: The use of novel catalytic systems is a cornerstone of modern synthetic strategy. Organocatalysis, for instance, enables the synthesis of spiro compounds through cascade reactions like the Michael-Michael-aldol sequence. rsc.org Additionally, methods such as iterative boron-homologation (Matteson-type annulation) are being developed to construct complex spirocycles from simpler cyclic ketones. nih.govchemrxiv.orgnih.gov

Alternative Energy Sources: Microwave-assisted synthesis represents another green approach, often leading to shorter reaction times, higher yields, and the use of more benign solvents like ethanol (B145695). nih.govmdpi.com

These sustainable methodologies not only make the synthesis of this compound more economical but also significantly reduce its environmental impact.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Processes for Spiroketones

ParameterTraditional Batch ProcessSustainable Flow ProcessImprovement
Overall WasteHighReduced by 98%Significant Reduction
Organic Solvent UseHighReduced by 99%Significant Reduction
Water ConsumptionHighReduced by 76%Significant Reduction
Carbon FootprintHighReduced by 95%Significant Reduction
Production Time52 weeks8 weeks85% Faster
CostHighReduced by 99%Significant Savings

Data derived from a new process for a key spiroketone intermediate. boehringer-ingelheim.com

Exploration of Undiscovered Reactivity Pathways and Transformations

The dense arrangement of functional groups within the this compound core provides a rich platform for exploring novel chemical reactions. Future work will likely focus on leveraging the inherent reactivity of the scaffold to forge new bonds and create more complex molecular architectures.

Promising areas of investigation include:

Post-Synthesis Modification: Developing reactions that selectively modify the spirocyclic core after its initial construction can rapidly generate diverse libraries of compounds. Products from novel annulation strategies can undergo various subsequent transformations, yielding a range of synthetically valuable motifs. nih.gov

Catalytic Functionalization: The application of modern catalytic methods, such as the nickel-catalyzed hydroamination of alkenes, can introduce new functional groups onto the spirocyclic framework with high levels of control. acs.org

Cascade Reactions: Designing new cascade reactions that build upon the spiroketone structure can efficiently increase molecular complexity in a single step. Gold-catalyzed polyene cyclizations, for instance, create reactive vinyl moieties that can be used for further functionalization. researchgate.net

Uncovering these new reactivity pathways will expand the chemical space accessible from this compound, providing chemists with a more versatile toolkit for molecular design.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The convergence of automated synthesis and high-throughput screening (HTS) is set to revolutionize drug discovery. By applying these technologies to the this compound scaffold, researchers can rapidly synthesize and evaluate large libraries of related compounds to identify promising new therapeutic agents.

The key components of this integrated approach are:

Automated Synthesis: End-to-end automated workflows can manage everything from the synthesis of starting materials to the purification of final compounds with minimal human intervention. nih.gov These platforms often utilize continuous flow reactors to generate libraries of molecules based on a common scaffold. nih.gov

High-Throughput Screening (HTS): Once synthesized, these compound libraries can be screened against a multitude of biological targets using robotic HTS systems. cuanschutz.edu Large-scale, cell-based assays can quickly identify compounds with desired activities, such as the ability to antagonize specific receptors. nih.gov

This powerful combination of automation and HTS accelerates the discovery process, allowing for the evaluation of thousands of this compound derivatives in a fraction of the time required by traditional methods.

Application of Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. Advanced analytical techniques are providing unprecedented insight into the intricate steps of spirocycle formation and reactivity.

Future mechanistic studies will increasingly rely on:

Advanced NMR Spectroscopy: One- and two-dimensional NMR techniques are fundamental for confirming the structure and stereochemistry of complex spirocycles. nih.gov

Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS/MS) can elucidate fragmentation pathways, offering clues about the molecule's structure and stability. nih.gov

X-ray Crystallography: This technique provides unambiguous confirmation of a molecule's three-dimensional structure and relative stereochemistry, which is essential for validating proposed structures and understanding stereoselective reactions. nih.govnih.gov

In-situ Reaction Monitoring: Real-time analysis of reactions, for example using HPLC at different time points, allows researchers to track the formation of intermediates and byproducts, leading to a clearer picture of the reaction pathway. nih.gov

By applying these sophisticated techniques, chemists can unravel the complex mechanisms governing the behavior of this compound, leading to more rational and efficient synthetic designs.

Computational Approaches for Rational Design and Targeted Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with specific biological activities. In silico methods are being used to predict the properties of novel this compound derivatives before they are ever synthesized in the lab.

Key computational approaches include:

Molecular Docking: This technique simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. It helps predict the binding affinity and identify key interactions, guiding the design of more potent compounds. nih.govmdpi.com

ADMET Prediction: Computational models can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govmdpi.com This allows researchers to prioritize candidates with favorable pharmacokinetic profiles early in the design process.

Structure-Activity Relationship (SAR) Studies: By computationally analyzing a series of related compounds, researchers can build models that explain how structural modifications affect biological activity. nih.govdocumentsdelivered.com This knowledge is then used to design new derivatives with improved properties.

These computational tools help to rationalize experimental findings and guide the targeted synthesis of this compound derivatives, saving time and resources by focusing on the most promising candidates. nih.govmdpi.com

Table 2: Key In Silico Methods for Drug Design

Computational MethodPurposeApplication to this compound
Molecular DockingPredicts binding affinity and orientation at a target site.Identify derivatives with high affinity for specific enzymes or receptors.
ADMET PredictionAssesses drug-like properties (Absorption, Distribution, etc.).Filter out compounds with poor pharmacokinetic profiles early on.
Physicochemical AnalysisCalculates properties like molecular weight and polarity.Ensure new designs comply with established drug-likeness rules.
SAR ModelingRationalizes how structural changes impact biological activity.Guide the design of next-generation compounds with enhanced potency.

Expansion into Interdisciplinary Research Areas Beyond Traditional Chemical and Medicinal Applications

While the primary focus for spirocyclic compounds has been in medicinal chemistry, their unique structural and electronic properties make them attractive candidates for a range of other scientific fields. The exploration of this compound and related azaheterocycles in materials science and chemical biology is a burgeoning area of research.

Future interdisciplinary applications may include:

Materials Science: The rigid, three-dimensional framework of spiro compounds is being explored for the development of novel materials. nih.gov Azaheterocycles are being investigated as building blocks for organic semiconductors, fluorescent sensors, and materials for electroluminescent devices like organic light-emitting diodes (OLEDs). nih.gov

Chemical Biology: Derivatives of this compound can be functionalized to create chemical probes. These tools can be used to study complex biological processes, identify new drug targets, and better understand the mechanisms of disease.

By expanding into these interdisciplinary fields, the this compound scaffold can be leveraged to address challenges not only in medicine but also in electronics, diagnostics, and advanced materials.

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